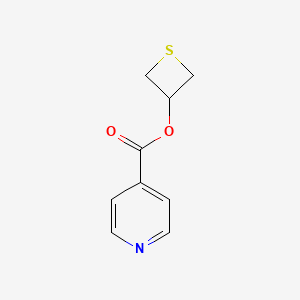

Thietan-3-yl pyridine-4-carboxylate

描述

属性

CAS 编号 |

321724-35-0 |

|---|---|

分子式 |

C9H9NO2S |

分子量 |

195.24 g/mol |

IUPAC 名称 |

thietan-3-yl pyridine-4-carboxylate |

InChI |

InChI=1S/C9H9NO2S/c11-9(12-8-5-13-6-8)7-1-3-10-4-2-7/h1-4,8H,5-6H2 |

InChI 键 |

VXFUOZDROPPEIO-UHFFFAOYSA-N |

规范 SMILES |

C1C(CS1)OC(=O)C2=CC=NC=C2 |

产品来源 |

United States |

准备方法

Construction of the Thietane Ring

The synthesis of thietane derivatives, including thietan-3-yl compounds, typically involves nucleophilic displacement reactions, ring-closure strategies, and stepwise cyclization methods.

Stepwise Nucleophilic Displacements:

A common approach involves double nucleophilic displacement reactions on dihaloalkanes or related precursors using sulfur nucleophiles such as thiourea or thiolates. For example, thiourea reacts with chloromethyl-containing precursors under acidic conditions to form isothiouronium intermediates, which upon base treatment cyclize to thietane rings via thiolate intermediates. This method has been demonstrated with substrates like 3,3-bis(chloromethyl)oxetane, yielding thietane derivatives after heating with potassium hydroxide in ethanol.Intramolecular Nucleophilic Displacement:

Another efficient strategy is intramolecular nucleophilic displacement, where a thiolate generated in situ attacks a mesylate or halide leaving group on the same molecule, favoring the formation of the four-membered thietane ring over other possible ring sizes. This method has been applied in carbohydrate-derived systems to form thietane-fused sugar analogs, showcasing its versatility.Cyclization from Haloalkyl Oxiranes:

Reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates leads to ring-opening and subsequent intramolecular cyclization to thietane-3-ols. This two-step displacement sequence provides thietane rings in low to good yields and can be adapted for various substituents.

Functionalization to Pyridine-4-Carboxylate Derivatives

Esterification and Coupling with Pyridine-4-Carboxylic Acid:

The thietan-3-yl moiety can be functionalized by esterification with pyridine-4-carboxylic acid or its derivatives to form this compound. This step often involves activating the carboxylic acid (e.g., via acid chlorides or coupling reagents) followed by nucleophilic substitution with the thietan-3-yl alcohol or thiol.Sulfonylation and Subsequent Reaction with Pyridine:

Patented processes describe reacting thietan-3-ol with activated sulfonylating agents to form sulfonyl derivatives, which then undergo substitution reactions with pyridine to yield pyridine-substituted thietane compounds. These reactions are typically conducted in polar solvents such as methanol or ethanol at temperatures ranging from 50°C to 250°C, with ammonia or pyridine in excess to drive the reaction to completion.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Formation of Thietan-3-ol | Reaction of 2-(1-haloalkyl)oxirane with ammonium monothiocarbamate, followed by intramolecular cyclization | Thietan-3-ol intermediate |

| 2. Sulfonylation | Thietan-3-ol reacted with activated sulfonylating agent (e.g., sulfonyl chlorides) in methanol or ethanol, 50–250°C | Thietan-3-yl sulfonate intermediate |

| 3. Nucleophilic substitution | Reaction of sulfonate intermediate with pyridine (excess) in solvent at elevated temperature | This compound |

Analysis of Preparation Methods

Summary Table of Key Preparation Steps

| Synthetic Stage | Key Reagents | Conditions | Product Type |

|---|---|---|---|

| Thietane ring formation | Dihaloalkanes, thiourea, KOH, ethanol | Heating, reflux, 40 min to 16 h | Thietane derivatives (e.g., thietan-3-ol) |

| Sulfonylation | Activated sulfonylating agents (e.g., sulfonyl chlorides) | 50–250°C, methanol or ethanol | Thietan-3-yl sulfonates |

| Pyridine substitution | Pyridine (excess) | Elevated temperature, 1–72 h | This compound |

| Oxidation (optional) | m-CPBA | 0 °C to 25 °C, CH2Cl2 | Thietane dioxide derivatives |

This comprehensive synthesis overview, drawn from multiple authoritative sources, reflects the state-of-the-art methods for preparing this compound, suitable for research and industrial applications.

化学反应分析

Types of Reactions: Thietan-3-yl pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thietane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thietane derivatives.

Substitution: Various substituted thietane derivatives.

科学研究应用

Synthesis of Thietan-3-yl Pyridine-4-carboxylate

The synthesis of thietan derivatives has been extensively studied. Various methods have been developed to create thietan structures, which are crucial for the formation of this compound. Recent advancements include:

- Multi-step Synthesis : A common approach involves starting from precursors such as epichlorohydrin, leading to the formation of thietanamine, which can then be modified to yield thietan-3-yl pyridine derivatives .

- Catalytic Methods : Catalytic reactions using Lewis acids or Brønsted acids have been employed to facilitate the formation of thietane rings, enhancing the efficiency of the synthesis process .

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in drug discovery:

Antimicrobial Properties

Research has shown that thietan derivatives possess significant antimicrobial activity. For instance, certain thietan compounds have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .

Insecticidal Activity

Thietan derivatives have been identified as potential insecticides. The compound's structure allows for interaction with insect neural pathways, making it effective against pests while being less toxic to non-target organisms .

Drug Development

This compound serves as a scaffold for developing new pharmaceuticals. Its unique chemical properties allow for modifications that enhance potency and selectivity against specific biological targets. For example, derivatives of this compound have been explored in the context of cancer therapeutics, where they exhibit promising inhibitory effects on cancer cell proliferation .

Case Studies

Several case studies highlight the effectiveness of thietan derivatives in drug discovery campaigns:

- A study focused on synthesizing and evaluating thietan-based compounds for their anti-cancer properties showed that modifications at the pyridine ring significantly enhanced their activity against specific cancer cell lines .

- Another case involved the use of thietan compounds in developing novel insecticides, which demonstrated effective pest control with minimal environmental impact .

Agricultural Applications

Thietan derivatives are being explored as alternatives to traditional pesticides due to their effectiveness and reduced toxicity profiles:

- Pest Control : Thietan compounds have been shown to disrupt pest behavior and reproduction, providing a sustainable approach to crop protection .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer | Effective against cancer cell proliferation |

| Antimicrobial Activity | Inhibition of bacterial growth | Comparable efficacy to established antibiotics |

| Insecticidal Activity | Control of agricultural pests | Reduced toxicity to non-target species |

| Agricultural Science | Sustainable pest management | Effective disruption of pest behavior |

作用机制

The mechanism of action of thietan-3-yl pyridine-4-carboxylate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins.

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural differences between Thietan-3-yl pyridine-4-carboxylate and its analogs:

Key Observations :

- Heterocycle Core : The target compound’s pyridine ring differs from pyrimidine () or uracil (), impacting electronic properties and hydrogen-bonding capabilities.

- Substituent Chemistry : The carboxylate ester in the target compound contrasts with thioacetate () or ketone groups (), influencing solubility and metabolic stability.

- Sulfur Placement: Thietane’s sulfur atom is part of a strained ring, whereas pyridothienopyrimidines () feature fused sulfur rings, altering conformational flexibility.

This compound (Hypothesized Route):

Likely synthesized via esterification of pyridine-4-carboxylic acid with thietan-3-ol under acidic or coupling conditions, analogous to methods in (e.g., nucleophilic substitution with thietane derivatives) .

Comparison with Analogs:

- Compound : Synthesized by reacting a pyrimidine-thiol derivative with 2-chloromethylthiirane, leveraging nucleophilic substitution at the thietane oxygen .

- Uracil Derivatives : Formed via alkylation of uracil with chloroacetone, followed by thietane incorporation using potassium carbonate as a base .

- Pyridothienopyrimidines: Require multi-step thiourea formation and cyclization, which are more complex than the target compound’s straightforward esterification .

Reactivity Notes:

- Thietane’s ring strain may enhance reactivity in nucleophilic substitutions compared to unstrained sulfur heterocycles.

- Carboxylate esters (target compound) are generally more hydrolytically stable than thioacetates (), which may undergo faster metabolic cleavage.

Computational and Experimental Findings

生物活性

Thietan-3-yl pyridine-4-carboxylate is a compound of growing interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thietane ring fused with a pyridine ring, which imparts distinct chemical reactivity. The presence of sulfur and nitrogen atoms in its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes.

- Cellular Disruption : By binding to specific proteins, it may disrupt normal cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Activity

Recent research has indicated that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the structure–activity relationship (SAR) of synthesized compounds, showing that substituents on the aryl aldehyde moiety influence cytotoxic activity. For instance:

- Compounds with hydroxyl groups demonstrated enhanced activity against HCT-116 and Hep2 cell lines.

- Electron-withdrawing groups like nitro (NO₂) increased potency against tested cell lines compared to electron-donating groups .

Case Studies

- Cytotoxicity against Cancer Cell Lines : A series of thietan derivatives were tested for their cytotoxic effects on different cancer cell lines. The study found that certain modifications on the thietan structure significantly enhanced their anticancer properties, indicating the importance of tailored synthesis in drug development .

- Antimicrobial Properties : In vitro studies have shown that thietan derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Thietan Compounds | Four-membered sulfur-containing rings | Potential anticancer and antimicrobial properties |

| Thiiranes | Three-membered sulfur-containing rings | Limited biological activity reported |

| Oxiranes | Three-membered oxygen-containing rings | Antimicrobial properties observed |

| Aziridines | Three-membered nitrogen-containing rings | Various pharmacological activities noted |

The unique combination of the thietane ring and the pyridine structure in this compound distinguishes it from other similar compounds, enhancing its potential as a therapeutic agent .

Future Directions

Research into this compound is ongoing, with several areas identified for future investigation:

- Mechanistic Studies : Further exploration of its mechanisms of action at the molecular level will provide insights into its therapeutic potential.

- Synthesis of Derivatives : Developing new derivatives could lead to improved efficacy and reduced toxicity in clinical applications.

- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans will be crucial for advancing this compound towards therapeutic use.

常见问题

Q. What advanced modeling techniques optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME for logP (target ∼2–3) and BBB permeability.

- Metabolite Identification : CYP450 docking (CYP3A4) and HPLC-MS/MS for in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。